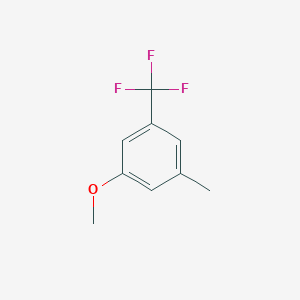

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is an aromatic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable aromatic precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation . Another method involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction yields and safety .

化学反应分析

Types of Reactions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Medicinal Chemistry

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene has been explored for its potential therapeutic properties:

- Anticancer Activity : Recent studies have highlighted the compound's ability to inhibit the growth of pancreatic cancer cell lines. The antiproliferative activity was assessed using the MTS assay, revealing IC50 values ranging from 0.051 µM to 0.222 µM against various cancer cell lines, indicating potent anticancer properties .

- Synthesis of Bioactive Compounds : This compound serves as a precursor in the synthesis of more complex molecules with biological activity. For instance, it has been utilized in the synthesis of quinobenzothiazinium derivatives that exhibit anticancer properties .

Material Science

The unique trifluoromethyl group in the compound enhances its properties for use in materials science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .

- Solvent Properties : Due to its polar nature and ability to act as a solvent for various organic reactions, this compound is valuable in organic synthesis and extraction processes .

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of synthesized quinobenzothiazinium derivatives derived from this compound against pancreatic cancer cell lines. The results indicated that compounds synthesized from this precursor exhibited significant cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like gemcitabine .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.051 | BxPC-3 |

| Compound B | 0.066 | Panc-1 |

| Gemcitabine | 0.36 | WI38 (non-cancer) |

Case Study 2: Synthesis of Functionalized Derivatives

In another research effort, this compound was used as a starting material for synthesizing functionalized derivatives that showed antibacterial and antifungal activities. This demonstrates the versatility of the compound in generating bioactive molecules through straightforward synthetic routes .

作用机制

The mechanism of action of 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy . The methoxy group can participate in hydrogen bonding interactions, further influencing the compound’s binding affinity and selectivity .

相似化合物的比较

1-(Trifluoromethyl)-4-Methoxybenzene: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

1-(Trifluoromethyl)-3-Methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

1-(Trifluoromethyl)-2-Methoxy-4-Methylbenzene: Positional isomer with different substitution pattern, influencing its chemical behavior.

Uniqueness: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is unique due to the specific combination of trifluoromethyl, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .

生物活性

1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene, also known as C9H9F3O , is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C9H9F3O

- Molecular Weight : 188.17 g/mol

- CAS Number : 22978026

The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The methoxy (-OCH3) and methyl (-CH3) groups contribute to the compound's overall reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action, particularly through its interactions with various enzymes and receptors:

- Kinase Inhibition : Similar compounds have been shown to inhibit the activation of protein kinases, specifically targeting the Akt pathway, which plays a crucial role in cell survival and metabolism. This inhibition can lead to downstream effects on cellular signaling pathways, such as the suppression of mTOR signaling.

- Cellular Effects : The compound can modulate the activity of neurotransmitter receptors, particularly GABA receptors, influencing inhibitory neurotransmission. This modulation may have implications for neurological disorders.

- Biochemical Pathways : It is suggested that this compound may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes, which are critical for inflammatory responses and cell survival.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting microtubule assembly in cancer cell lines such as DU-145 (a prostate cancer cell line). This action can disrupt mitotic processes, leading to apoptosis in rapidly dividing cells.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial activity against various pathogens. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies have shown that after oral administration in animal models, the compound effectively inhibits Akt activation and other downstream effectors like p70S6K, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | Structure | Kinase inhibition, GABA receptor modulation |

| Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate | Structure | Antimicrobial and anticancer properties |

| BAY-069 | Structure | Inhibitor of BCAT1/2 |

This table highlights the structural similarities and differences among related compounds while emphasizing their distinct biological activities.

Study on Anticancer Effects

In a study involving DU-145 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity. The mechanism was linked to disruption of microtubule dynamics during mitosis.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.

属性

IUPAC Name |

1-methoxy-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHAHSWQNBUNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。